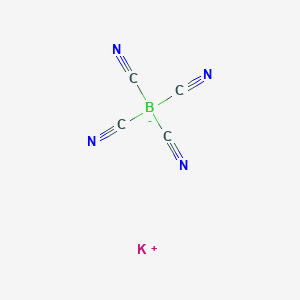

Potassium tetracyanoborate

描述

属性

IUPAC Name |

potassium;tetracyanoboranuide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4BN4.K/c6-1-5(2-7,3-8)4-9;/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQFZXQOCCKUPEC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](C#N)(C#N)(C#N)C#N.[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4BKN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

261356-49-4 | |

| Record name | Potassium Tetracyanoborate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Synthetic Routes and Reaction Conditions: Potassium tetracyanoborate can be synthesized through several methods. One common method involves the reaction of potassium cyanide with boron trifluoride etherate in an anhydrous solvent. The reaction typically proceeds as follows:

BF3⋅OEt2+4KCN→K[B(CN)4]+3KF+OEt2

The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the cyanide groups. The product is then purified through recrystallization.

Industrial Production Methods: In industrial settings, this compound is produced using similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The compound is often produced in a controlled environment to prevent contamination and ensure consistent quality.

化学反应分析

Types of Reactions: Potassium tetracyanoborate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different boron-containing species.

Reduction: It can be reduced to form boron hydrides or other reduced boron compounds.

Substitution: The cyanide groups can be substituted with other ligands, leading to the formation of new boron complexes.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Ligands such as phosphines or amines can be used for substitution reactions.

Major Products Formed:

Oxidation: Boron oxides or boron nitrides.

Reduction: Boron hydrides or boron alkyls.

Substitution: New boron-ligand complexes.

科学研究应用

Electrochemical Applications

Electrolytes in Energy Storage

Potassium tetracyanoborate is utilized as an electrolyte in lithium-ion batteries and supercapacitors. Its ability to form stable ionic liquids enhances the conductivity and efficiency of these energy storage systems. Research indicates that ionic liquids containing tetracyanoborate anions exhibit favorable electrochemical stability, making them suitable for high-performance batteries .

Corrosion Inhibition

The compound has been studied for its potential as a corrosion inhibitor in metal surfaces. Its cyano groups can form protective layers on metals, reducing oxidation rates and enhancing durability. Studies have shown that this compound can effectively inhibit corrosion in various environments, including acidic and saline conditions .

Materials Science

Synthesis of Nanomaterials

this compound serves as a precursor for synthesizing nanomaterials, particularly in the formation of boron-containing compounds. These materials have applications in catalysis and as semiconductor materials due to their unique electronic properties .

Optoelectronic Devices

The compound has been incorporated into optoelectronic devices, such as organic light-emitting diodes (OLEDs) and solar cells. Its ability to modify the electronic properties of polymers enhances the efficiency of charge transport in these devices .

Biological Applications

Biodegradation Studies

Research has explored the biodegradation potential of this compound and related cyano-based compounds. Studies indicate that certain bacterial strains can degrade these compounds, which is crucial for assessing environmental impacts and developing bioremediation strategies .

Potential Antimicrobial Properties

Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for applications in pharmaceuticals and disinfectants. Further research is needed to fully understand its efficacy and mechanisms of action against various pathogens .

-

Electrochemical Stability in Batteries

A study conducted on the use of this compound as an electrolyte in lithium-ion batteries demonstrated improved cycle stability and capacity retention compared to traditional electrolytes. The ionic liquid formed from this compound exhibited a wider electrochemical window, enhancing battery performance under high-voltage conditions . -

Corrosion Resistance in Marine Environments

Field tests showed that steel coated with this compound exhibited significantly lower corrosion rates than uncoated steel when exposed to marine environments. This study highlights its potential application in marine infrastructure protection . -

Biodegradation by Bacterial Cultures

Research involving mixed bacterial cultures capable of degrading cyano-based compounds demonstrated that this compound could be effectively broken down under controlled laboratory conditions, suggesting its potential for safe environmental disposal .

作用机制

The mechanism of action of potassium tetracyanoborate involves its ability to coordinate with various metal ions and organic molecules. The tetracyanoborate anion can form stable complexes with transition metals, which can then participate in catalytic reactions. The compound’s reactivity is largely due to the electron-withdrawing nature of the cyanide groups, which makes the boron center more electrophilic and reactive towards nucleophiles.

相似化合物的比较

Thermophysical Properties

Viscosity and Conductivity

Tetracyanoborate-based ILs exhibit lower viscosity compared to ILs with bulkier anions like bis(trifluoromethylsulfonyl)imide ([NTf₂]⁻) or tris(pentafluoroethyl)trifluorophosphate ([FAP]⁻). For example:

| Ionic Liquid | Viscosity (cP, 20°C) | Conductivity (mS/cm, 25°C) |

|---|---|---|

| [EMIM][B(CN)₄] | 21 | 21.5 |

| [EMIM][NTf₂] | 34 | 8.9 |

| [EMIM][C(CN)₃] (tricyanomethanide) | 28 | 15.2 |

The rigid yet compact structure of [B(CN)₄]⁻ reduces ion packing resistance, enhancing mobility and conductivity . In contrast, [NTf₂]⁻ and [FAP]⁻ anions introduce higher mass and flexibility, increasing viscosity .

Thermal Stability

Tetracyanoborate ILs decompose at ~350°C, slightly lower than [NTf₂]⁻-based ILs (>400°C) but higher than dicyanamide ([N(CN)₂]⁻) ILs (~250°C) .

CO₂ Capture Performance

Tetracyanoborate ILs show moderate CO₂ solubility (0.15–0.25 mol CO₂/mol IL at 30°C), outperforming [NTf₂]⁻ ILs (0.10–0.18 mol/mol) but underperforming amino-acid-functionalized ILs (0.30–0.45 mol/mol) . However, their low viscosity and high diffusivity make them suitable for membrane-based CO₂ separation .

Coordination Strength and Reactivity

The [B(CN)₄]⁻ anion is weakly coordinating, similar to [NTf₂]⁻, enabling its use in photopolymerization initiators and metal complexes . For example, in iodonium salts, [B(CN)₄]⁻ provides redox stability comparable to [NTf₂]⁻ but contrasts with oxidizable tetraphenylborate ([BPh₄]⁻), which reacts irreversibly under UV light .

Structural and Morphological Features

Despite having only 9 atoms, [B(CN)₄]⁻ occupies a volume comparable to [NTf₂]⁻ (74% of [NTf₂]⁻’s volume) due to its tetrahedral geometry . This compactness promotes nanoscale segregation in ILs, enhancing conductivity but reducing polarity-driven solubilities .

Application-Specific Performance

Dye-Sensitized Solar Cells (DSSCs)

[EMIM][B(CN)₄]-based electrolytes achieve power conversion efficiencies (PCE) of ~7.5%, comparable to [C(CN)₃]⁻ ILs (~7.2%) but lower than iodide-based electrolytes (~11%) . Their low viscosity improves ion diffusion, countering lower intrinsic conductivity .

Conductive Polymers

Incorporating [B(CN)₄]⁻ into PEDOT:PSS increases conductivity to 2,084 S/cm, outperforming [NTf₂]⁻ (1,500 S/cm) due to better charge screening and reduced phase separation .

生物活性

Potassium tetracyanoborate (K[TcB]) is a compound that has garnered attention for its potential biological activities, particularly in the fields of agriculture and medicinal chemistry. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including antibacterial properties, effects on cellular mechanisms, and potential applications.

This compound is an ionic compound characterized by the tetracyanoborate anion . It exhibits unique solubility and stability properties, making it suitable for various applications, including as a precursor in the synthesis of ionic liquids.

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of this compound, particularly against plant pathogens. A study investigated its effects on Dickeya and Pectobacterium species, which are known to cause significant crop diseases. The research employed disc diffusion assays to evaluate the sensitivity of these bacterial strains to this compound.

Key Findings:

- Inhibition Zones : The study found that this compound effectively inhibited the growth of several Pectobacterium spp., with varying degrees of sensitivity observed among different strains. For instance, Pectobacterium atrosepticum showed notable susceptibility, with significant clearing zones around PTB discs indicating effective growth suppression .

- Resistance Mechanisms : However, spontaneous mutants resistant to this compound were identified. Genome sequencing revealed point mutations in critical genes related to translation activity, which may contribute to this resistance .

The mode of action for this compound appears to involve disruption of protein synthesis in bacteria. Specifically, it targets the peptide chain release factors, which are essential for bacterial growth and reproduction. The inhibition of these factors leads to reduced motility and virulence in bacterial pathogens .

Study 1: Efficacy Against Plant Pathogens

In a controlled environment, potato stems inoculated with Pectobacterium atrosepticum were treated with this compound. The results indicated a marked reduction in disease severity compared to untreated controls. This suggests that this compound could serve as a potential biocontrol agent in agricultural settings .

Study 2: Ionic Liquid Applications

Another investigation explored the use of this compound in ionic liquid formulations aimed at CO2 capture. The findings indicated that ionic liquids containing the tetracyanoborate anion exhibited high CO2 solubility and stability, making them suitable for environmental applications . This aspect highlights the versatility of this compound beyond its antibacterial properties.

Comparative Data Table

| Property/Activity | This compound | Other Compounds (e.g., Ionic Liquids) |

|---|---|---|

| Antibacterial Effect | Effective against Pectobacterium spp. | Varies widely based on structure |

| Resistance Development | Identified spontaneous mutants | Not commonly reported |

| CO2 Solubility | High solubility in ionic liquids | Variable; often lower than TCB |

| Stability | High thermal stability | Depends on specific ionic liquid |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。